(2E)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a cyano group, a nitrophenyl group, and a fluorophenyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the starting material: The synthesis begins with the preparation of 4,5-dimethoxy-2-nitrobenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base to form the cyano group.
Amidation: The resulting intermediate is then reacted with 4-fluoroaniline to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2E)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, the nitro group may participate in redox reactions, while the cyano group can act as an electrophile in nucleophilic addition reactions.
Comparison with Similar Compounds
(2E)-2-cyano-3-(4,5-dimethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide: Lacks the nitro group, which may result in different reactivity and biological activity.
(2E)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-phenylprop-2-enamide: Lacks the fluorine atom, which may affect its binding affinity and selectivity.
Uniqueness: The presence of both the nitro group and the fluorophenyl group in (2E)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide makes it unique in terms of its chemical reactivity and potential biological activities. These functional groups contribute to its versatility in various chemical reactions and its potential as a lead compound in drug discovery.
Properties
IUPAC Name |
(E)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O5/c1-26-16-8-11(15(22(24)25)9-17(16)27-2)7-12(10-20)18(23)21-14-5-3-13(19)4-6-14/h3-9H,1-2H3,(H,21,23)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHISSNWOUAOOK-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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